molecular formula C13H22N2O5 B14649941 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine CAS No. 51785-85-4

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine

Cat. No.: B14649941
CAS No.: 51785-85-4
M. Wt: 286.32 g/mol
InChI Key: LOHGESHMXDNESI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and trimethylsilyl iodide. The major product formed from these reactions is the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection to the amino group, allowing for selective reactions at other functional groups.

    Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. The temporary protection of amino groups facilitates the synthesis of peptides with specific sequences and modifications.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group helps in the stepwise assembly of peptide chains, ensuring the correct sequence and structure.

    Industry: In the chemical industry, Boc-protected compounds are used in the production of various fine chemicals and intermediates. .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine primarily involves the protection of the amino group. The Boc group is introduced to the amino group through a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate. This forms a carbamate linkage, effectively protecting the amino group from further reactions .

During deprotection, the Boc group is removed under acidic conditions, resulting in the formation of a free amine. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbamate linkage and the release of carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine can be compared with other Boc-protected amino acids and peptides. Similar compounds include:

    Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    Boc-L-phenylalanine: Used for the synthesis of peptides with aromatic side chains.

    Boc-L-lysine: Provides protection to both the α-amino group and the ε-amino group of lysine.

The uniqueness of this compound lies in its specific structure, which includes a proline residue and a methylated glycine residue. This combination provides unique properties in terms of steric hindrance and reactivity, making it a valuable tool in synthetic chemistry .

Properties

CAS No.

51785-85-4

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

2-[methyl-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-7-5-6-9(15)11(18)14(4)8-10(16)17/h9H,5-8H2,1-4H3,(H,16,17)/t9-/m0/s1

InChI Key

LOHGESHMXDNESI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.